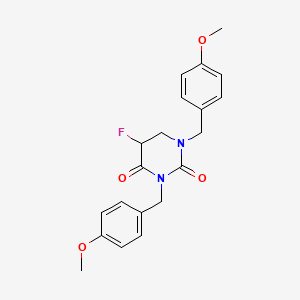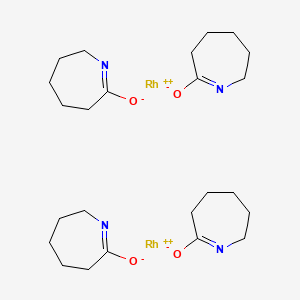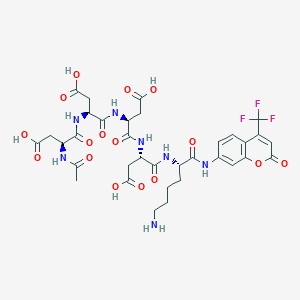
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is a purine derivative known for its unique chemical structure and potential applications in various fields. Purines are nitrogen-containing heterocyclic compounds that play crucial roles in biological systems, including DNA and RNA synthesis. This compound, with its specific methylation pattern, exhibits distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable purine derivative, methylation can be achieved using methyl iodide in the presence of a base like potassium carbonate. The reaction is often carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for understanding purine metabolism.
Medicine: Investigated for its therapeutic potential in treating diseases related to purine metabolism, such as gout.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes involved in purine metabolism, thereby affecting cellular processes. The compound may also interact with nucleic acids, influencing DNA and RNA synthesis. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
1,3,7-Trimethylxanthine:
1,3-Dimethyluric acid: Another purine derivative with distinct biological activities.
Uniqueness
7-Methyl-3,4,5,9-tetrahydropurine-2,6,8-trione is unique due to its specific methylation at the 7th position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C6H8N4O3 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
7-methyl-3,4,5,9-tetrahydropurine-2,6,8-trione |
InChI |
InChI=1S/C6H8N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h2-3H,1H3,(H,8,13)(H2,7,9,11,12) |
InChIキー |
DAXAPJLQRVORJZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2C(NC(=O)NC2=O)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[3-Amino-5-(trifluoromethyl)phenyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12355438.png)

![1-Pyrrolidinyloxy, 2,2,5,5-tetramethyl-3,4-bis[[(methylsulfonyl)thio]methyl]-, (3R,4R)-rel-(9CI)](/img/structure/B12355442.png)

![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)


![5,6,7,8-tetrahydro-4aH-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride](/img/structure/B12355507.png)
![7-[(9H-fluoren-9-ylmethoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12355519.png)
